BENZAMIDE,N-CYCLOHEXYL-3,4,5-TRIMETHOXY-N-METHYL-
Overview
Description
BENZAMIDE,N-CYCLOHEXYL-3,4,5-TRIMETHOXY-N-METHYL- is a synthetic organic compound with the molecular formula C16H23NO4 It is characterized by the presence of a benzamide core substituted with cyclohexyl, trimethoxy, and methyl groups
Preparation Methods
The synthesis of BENZAMIDE,N-CYCLOHEXYL-3,4,5-TRIMETHOXY-N-METHYL- typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with cyclohexylamine under nitrogen atmosphere at reflux conditions. The reaction mixture is then cooled, diluted with chloroform, and washed with aqueous hydrochloric acid and sodium bicarbonate solutions . This method ensures the formation of the desired benzamide derivative with high purity.
Chemical Reactions Analysis
BENZAMIDE,N-CYCLOHEXYL-3,4,5-TRIMETHOXY-N-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide group to amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BENZAMIDE,N-CYCLOHEXYL-3,4,5-TRIMETHOXY-N-METHYL- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of BENZAMIDE,N-CYCLOHEXYL-3,4,5-TRIMETHOXY-N-METHYL- involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxy groups and the cyclohexyl moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparison with Similar Compounds
Similar compounds to BENZAMIDE,N-CYCLOHEXYL-3,4,5-TRIMETHOXY-N-METHYL- include:
N-Cyclohexyl-3,4,5-trimethoxybenzamide: Shares the same core structure but lacks the N-methyl group.
N-Cyclopentyl-3,4,5-trimethoxybenzamide: Similar structure with a cyclopentyl group instead of cyclohexyl.
N-Methyl-3,4,5-trimethoxybenzamide: Lacks the cyclohexyl group but retains the N-methyl and trimethoxy groups
The uniqueness of BENZAMIDE,N-CYCLOHEXYL-3,4,5-TRIMETHOXY-N-METHYL- lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclohexyl-3,4,5-trimethoxy-N-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-18(13-8-6-5-7-9-13)17(19)12-10-14(20-2)16(22-4)15(11-12)21-3/h10-11,13H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFYPPQVVCIAGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90306068 | |
Record name | MLS003106795 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90306068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74889-46-6 | |
Record name | MLS003106795 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003106795 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90306068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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